molecular formula C14H12F3N3O B7874781 1-(4-Aminophenyl)-3-[3-(trifluoromethyl)phenyl]urea

1-(4-Aminophenyl)-3-[3-(trifluoromethyl)phenyl]urea

Cat. No. B7874781
M. Wt: 295.26 g/mol
InChI Key: LVCVGGJWYNNAQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminophenyl)-3-[3-(trifluoromethyl)phenyl]urea is a useful research compound. Its molecular formula is C14H12F3N3O and its molecular weight is 295.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Aminophenyl)-3-[3-(trifluoromethyl)phenyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Aminophenyl)-3-[3-(trifluoromethyl)phenyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cancer Research and Treatment : Various derivatives of this compound have been studied for their potential as anti-cancer agents. For example, symmetrical N,N'-diarylureas, including some that share structural similarities with the compound , have been identified as activators of eIF2α kinase and inhibitors of cancer cell proliferation (Denoyelle et al., 2012). Another study found that certain 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives exhibited potent activity against human chronic myeloid leukemia (Li et al., 2019).

  • Antimicrobial Properties : A study on 4-Aminoazobenzene-derived silatranes bearing urea functionalities demonstrated modest antimicrobial activity, indicating the potential of urea-based compounds in this field (Singh et al., 2015).

  • Corrosion Inhibition : Urea derivatives have been evaluated for their effectiveness as corrosion inhibitors. For instance, 1,3,5-triazinyl urea derivatives were shown to be efficient corrosion inhibitors for mild steel in acidic conditions (Mistry et al., 2011).

  • Anion Receptor Development : Some urea derivatives have been used to create anion receptors in aprotic media. This application is significant in the development of sensors and molecular recognition technologies (Amendola et al., 2006).

  • Plant Biology and Agriculture : Urea derivatives such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) show cytokinin-like activity, which is crucial for plant cell division and differentiation. Such compounds are extensively used in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).

  • Pharmaceutical Development : The synthesis and characterization of urea derivatives, including their binding with DNA and antioxidant potency, have been explored for potential use as antitumor agents (Asghar et al., 2015).

properties

IUPAC Name

1-(4-aminophenyl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c15-14(16,17)9-2-1-3-12(8-9)20-13(21)19-11-6-4-10(18)5-7-11/h1-8H,18H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCVGGJWYNNAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)-3-[3-(trifluoromethyl)phenyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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